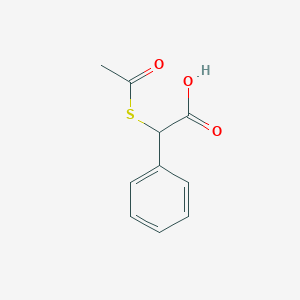
2-(アセチルスルファニル)-2-フェニル酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Acetylsulfanyl)-2-phenylacetic acid is an organic compound characterized by the presence of an acetylsulfanyl group attached to a phenylacetic acid backbone
科学的研究の応用
2-(Acetylsulfanyl)-2-phenylacetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
準備方法
Synthetic Routes and Reaction Conditions: One common method involves the reaction of phenylacetic acid with thioacetic acid in the presence of a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of 2-(Acetylsulfanyl)-2-phenylacetic acid may involve large-scale acetylation processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Types of Reactions:
Oxidation: 2-(Acetylsulfanyl)-2-phenylacetic acid can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the acetylsulfanyl group can yield thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenylacetic acid derivatives.
作用機序
The mechanism of action of 2-(Acetylsulfanyl)-2-phenylacetic acid involves its interaction with specific molecular targets. The acetylsulfanyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects .
類似化合物との比較
- 2-(Acetylsulfanyl)acetic acid
- 2-(Acetylsulfanyl)benzoic acid
- 2-(Acetylsulfanyl)-2-methylpropanoic acid
Comparison: 2-(Acetylsulfanyl)-2-phenylacetic acid is unique due to the presence of both the acetylsulfanyl group and the phenylacetic acid moiety. This combination imparts distinct chemical and biological properties compared to similar compounds. For instance, the phenyl group can enhance the compound’s lipophilicity and influence its interaction with biological membranes, making it more effective in certain applications .
生物活性
2-(Acetylsulfanyl)-2-phenylacetic acid (CAS No. 41128-19-2) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 2-(Acetylsulfanyl)-2-phenylacetic acid features an acetylsulfanyl group attached to a phenylacetic acid backbone. This unique structure is hypothesized to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H11O2S |
| Molecular Weight | 201.26 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of 2-(Acetylsulfanyl)-2-phenylacetic acid can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can affect various physiological processes.
- Receptor Interaction : It may interact with biological receptors, modulating signaling pathways associated with inflammation and pain.
Anti-inflammatory Activity
Recent studies have indicated that 2-(Acetylsulfanyl)-2-phenylacetic acid exhibits significant anti-inflammatory properties. In vitro experiments demonstrated that the compound reduced the production of pro-inflammatory cytokines in cultured macrophages.
Case Study: In Vivo Efficacy
A study conducted on animal models assessed the anti-inflammatory effects of the compound. The results showed a marked reduction in edema and pain response when administered at varying doses compared to control groups.
Toxicological Profile
While the therapeutic potential is promising, understanding the toxicological profile is essential for safety assessments. Research indicates low systemic toxicity at therapeutic doses, with no observed adverse effects in repeated-dose studies.
Table 2: Toxicological Data Summary
| Study Type | Findings |
|---|---|
| Acute Toxicity | LD50 > 2000 mg/kg |
| Repeated Dose Toxicity | No significant adverse effects observed at doses < 500 mg/kg/day |
Applications in Research
The compound is being explored for various applications, including:
- Drug Development : As a lead compound for developing new anti-inflammatory drugs.
- Biochemical Research : Studying its interactions with cellular pathways involved in inflammation and pain modulation.
特性
IUPAC Name |
2-acetylsulfanyl-2-phenylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3S/c1-7(11)14-9(10(12)13)8-5-3-2-4-6-8/h2-6,9H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBDFXPLCNQIFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC(C1=CC=CC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














